Product packaging for Methyl trifluoromethanesulfonate(Cat. No.:CAS No. 333-27-7)

Methyl trifluoromethanesulfonate

Cat. No.: B156547
CAS No.: 333-27-7
M. Wt: 164.11 g/mol
InChI Key: OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Description

Methyl trifluoromethanesulfonate, commonly known as methyl triflate, is a highly reactive organofluorine compound valued as a powerful methylating agent in organic synthesis . Its high reactivity, which surpasses that of more common reagents like methyl iodide, stems from the exceptional nucleofugal properties of the trifluoromethanesulfonate anion (triflate), one of the best known leaving groups due to its strong ability to stabilize negative charge . This makes methyl triflate particularly effective for methylating a wide range of functional groups, including challenging nucleophiles such as aldehydes, amides, and nitriles . A key application is the conversion of amines to methyl ammonium triflates . It also serves as a reagent in Suzuki cross-coupling reactions and finds use in radiochemistry for synthesizing carbon-11 labeled tracers for Positron Emission Tomography (PET) . Furthermore, it acts as an initiator in the living cationic polymerization of various monomers, including lactones like lactide and ε-caprolactone, as well as cyclic carbonates . This compound is a colorless to yellow liquid with a boiling point of 99°C and a density of 1.50 g/mL . It is highly moisture-sensitive and hydrolyzes upon contact with water to form methanol and triflic acid . This reagent is highly toxic, corrosive, and flammable, requiring careful handling in a fume hood with appropriate personal protective equipment (PPE) . It is air-sensitive and must be stored in a cool, dark place, often under an inert atmosphere such as argon . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3F3O3S B156547 Methyl trifluoromethanesulfonate CAS No. 333-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl trifluoromethanesulfonate
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InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3
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InChI Key

OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)C(F)(F)F
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Molecular Formula

C2H3F3O3S
Record name METHYL TRIFLUOROMETHANE SULFONATE
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DSSTOX Substance ID

DTXSID6049272
Record name Methyl trifluoromethanesulfonate
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Molecular Weight

164.11 g/mol
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Physical Description

Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name METHYL TRIFLUOROMETHANE SULFONATE
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Boiling Point

201 to 210 °F at 760 mmHg (NTP, 1992)
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Flash Point

101 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

333-27-7, 207556-12-5
Record name METHYL TRIFLUOROMETHANE SULFONATE
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Record name METHYL TRIFLUOROMETHANESULFONATE
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Advanced Synthetic Methodologies for Methyl Trifluoromethanesulfonate

Modern Approaches to Methyl Trifluoromethanesulfonate (B1224126) Synthesis

Modern synthetic strategies for methyl trifluoromethanesulfonate have been refined to enhance efficiency, yield, and specificity. These methodologies include syntheses based on anhydrides, acid-catalyzed reactions, and pathways mediated by metal salts.

A prominent and highly effective method for synthesizing this compound involves the reaction of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a suitable methyl source. researchgate.net This approach is favored due to the high reactivity of the anhydride and the clean formation of the product. For instance, the reaction of trifluoromethanesulfonic anhydride with dimethyl carbonate proceeds efficiently to yield this compound. google.com Another variation of this method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl orthoformate, which quantitatively produces methyl triflate under mild conditions. google.com

The mechanism of anhydride-based routes has been the subject of detailed investigation. In the reaction of ketones with trifluoromethanesulfonic anhydride, the process is thought to involve either acid- or base-catalyzed enolization of the ketone, followed by acylation of the resulting enol with the anhydride. orgsyn.org Mechanistic studies on sulfoxide (B87167) transfer reactions mediated by diphenyl sulfoxide and triflic anhydride have also provided insights into the reactive intermediates formed. medchemica.com These investigations are crucial for optimizing reaction conditions and understanding the formation of byproducts.

Catalysis plays a significant role in enhancing the efficiency of anhydride-based syntheses of this compound. While some reactions can proceed without a catalyst, the use of a catalyst can accelerate the reaction rate. For example, in the reaction of trifluoromethanesulfonic anhydride with dimethyl carbonate, catalytic amounts of trifluoromethanesulfonic acid are often added. google.com Scandium trifluoromethanesulfonate has also been identified as an exceptionally active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, highlighting the potential for metal-based catalysts in these transformations. acs.org

Trifluoromethanesulfonic acid, a superacid, is a powerful catalyst for various organic reactions, including the synthesis of this compound. researchgate.net A common method involves the direct esterification of trifluoromethanesulfonic acid with methanol (B129727). researchgate.net The high acidity of trifluoromethanesulfonic acid facilitates the protonation of methanol, making it a better leaving group and driving the reaction towards high conversion.

Silver trifluoromethanesulfonate (AgOTf), also known as silver triflate, offers an alternative route for the synthesis of alkyl triflates, including this compound. wikipedia.orglifechempharma.com This method typically involves the reaction of an alkyl halide, such as methyl iodide, with silver triflate. wikipedia.org The precipitation of the insoluble silver halide (e.g., AgI) drives the reaction to completion. wikipedia.org This pathway is particularly useful in coordination chemistry for replacing halide ligands with the more labile triflate ligand. wikipedia.org

The synthesis of [¹¹C]this compound is of paramount importance for positron emission tomography (PET) imaging. openmedscience.comunm.edu This radiolabeled compound serves as a versatile and highly reactive methylating agent for introducing the short-lived carbon-11 (B1219553) isotope into various molecules to create PET radiopharmaceuticals. nih.govresearchgate.net A common and efficient method involves passing [¹¹C]methyl iodide over a heated column containing silver triflate, which facilitates the conversion to [¹¹C]methyl triflate. umich.eduumich.edu This process is often automated in synthesis modules to manage the rapid decay of carbon-11 and ensure timely production of the radiolabeled tracer. openmedscience.com

Reactants for Anhydride-Based SynthesisCatalyst/ReagentProductYieldReference
Trifluoromethanesulfonic anhydride, Trimethyl orthoformateNoneThis compound99% google.com
Trifluoromethanesulfonic anhydride, Dimethyl carbonateTrifluoromethanesulfonic acidThis compound97.7% google.com
Silver triflate, Methyl iodideNoneThis compoundHigh wikipedia.orgumich.edu

Anhydride-Based Synthesis with Trifluoromethanesulfonic Anhydride

Optimization of Reaction Parameters and Yields in this compound Synthesis

The synthesis of this compound (methyl triflate) has been the subject of considerable research aimed at maximizing yield, purity, and reaction efficiency. Optimization of key parameters such as temperature, reagents, and reaction time is crucial for achieving these goals. A particularly effective and high-yielding method involves the reaction of trifluoromethanesulfonic anhydride with an orthoester. google.com

One of the most efficient documented syntheses involves the reaction between trifluoromethanesulfonic anhydride and trimethyl orthoformate. This method is notable for its mild conditions and rapid completion. When trimethyl orthoformate is slowly added to trifluoromethanesulfonic anhydride under an ice bath and then allowed to warm to 25°C, the reaction proceeds to completion within 15 minutes, affording this compound in a near-quantitative yield of 99%. google.com This process is advantageous as it operates at room temperature without the need for specialized heating or pressure apparatus, and the primary byproduct, methyl formate, is a stable and low-boiling ester that can be easily removed by distillation. google.com

The versatility of the orthoester method is demonstrated by its applicability to various orthoesters, consistently producing high yields. For instance, using trimethyl orthoacetate instead of trimethyl orthoformate under identical conditions results in a similarly high yield of 98%. google.com This indicates a robust reaction that is not overly sensitive to minor variations in the orthoester structure. The reaction parameters for these syntheses are summarized in the table below.

Table 1: Optimization of this compound Synthesis using Orthoesters

Reactant 1 Reactant 2 Temperature Time Yield
Trifluoromethanesulfonic Anhydride Trimethyl Orthoformate 25°C 15 min 99%
Trifluoromethanesulfonic Anhydride Trimethyl Orthoacetate 25°C 15 min 98%

Data sourced from patent CN106008282A. google.com

Another established laboratory method involves the methylation of triflic acid with dimethyl sulfate (B86663). wikipedia.org For specialized applications, such as radiolabeling, methyl triflate can be synthesized in high yield by passing [¹¹C]methyl iodide over a column containing graphitized carbon impregnated with silver triflate at 200°C. umich.edu This gas-phase reaction is instantaneous and achieves near-quantitative conversion, which is essential when dealing with short-lived isotopes. umich.edu The choice of synthetic route and its specific parameters are therefore highly dependent on the desired scale and application of the final product.

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several of the twelve principles of green chemistry are particularly relevant to optimizing the synthesis of this powerful methylating agent. umich.eduorgsyn.orgnih.gov

Waste Prevention and Atom Economy: The synthesis of methyl triflate from trifluoromethanesulfonic anhydride and trimethyl orthoformate exemplifies the principle of waste prevention. google.com The reaction is exceptionally efficient, with an atom economy approaching 100%. In this process, all atoms from the reactants are incorporated into the desired product and a single, stable byproduct (methyl formate). google.comscranton.edursc.orgprimescholars.com This contrasts sharply with traditional methods that may produce salt byproducts requiring extensive purification and disposal. google.com

Design for Energy Efficiency: The ability to conduct the synthesis at ambient temperature (25°C) significantly reduces the energy requirements of the process. google.com This avoids the economic and environmental costs associated with heating or cooling reactions, aligning with the green chemistry goal of minimizing energy consumption. umich.edu

Use of Less Hazardous Chemical Synthesis: The orthoester method is advantageous as it utilizes reagents that are relatively inexpensive, easy to prepare, and considered non-toxic and non-polluting. google.com The reaction avoids the use of harsh or highly toxic reagents and solvents. The only byproduct is a stable carboxylate, which simplifies purification and avoids the generation of hazardous waste streams. google.com

Real-Time Analysis for Pollution Prevention: The reaction can be monitored in real-time using techniques like nuclear magnetic resonance (NMR) to confirm its completion within minutes. google.com This allows for precise control over the reaction, preventing the formation of byproducts that could arise from extended reaction times or side reactions and ensuring the process is as efficient as possible. umich.edu

Safer Chemistry for Accident Prevention: The synthesis method is inherently safer than many alternatives. It proceeds under mild conditions and generates no solid or gaseous byproducts, which reduces the risk of accidents. google.com The suitability of this reaction for continuous flow reactors further enhances its safety profile by minimizing the volume of reactive material present at any given time. google.com

By adhering to these principles, the synthesis of this compound can be performed in a manner that is not only efficient and high-yielding but also environmentally responsible and safer for chemists.

Reaction Mechanisms and Pathways Involving Methyl Trifluoromethanesulfonate

Fundamental Methylation Mechanisms

The principal role of methyl trifluoromethanesulfonate (B1224126) in organic reactions is to serve as a potent electrophile, delivering a methyl group to a variety of nucleophiles. This process is central to its utility in constructing new chemical bonds.

The core of methyl triflate's reactivity lies in the susceptibility of its methyl group to nucleophilic attack. A wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, can readily react with methyl triflate. Even poor nucleophiles, such as aldehydes, amides, and nitriles, can be effectively methylated. wikipedia.org The general mechanism involves the nucleophile's lone pair of electrons attacking the electrophilic methyl carbon, leading to the formation of a new carbon-nucleophile bond and the departure of the triflate group. This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The positive charge on the nitrogen in certain substrates can electrophilically activate the methyl group, further facilitating the nucleophilic attack. nih.gov

In some instances, particularly with N-heterocycles, the methylation can be highly chemoselective. For example, the alkylation of N-substituted 2-phenylacetamides with methyl triflate occurs exclusively at the oxygen atom, with no N-methylation observed even after extended reaction times.

The exceptional efficacy of methyl triflate as a methylating agent is intrinsically linked to the outstanding leaving group ability of the trifluoromethanesulfonyl (triflyl) group. wikipedia.org The triflate anion (CF₃SO₃⁻) is an extremely stable, weakly coordinating anion due to extensive resonance stabilization, which delocalizes the negative charge across the three oxygen atoms. wikipedia.org This stability is further enhanced by the strong electron-withdrawing nature of the trifluoromethyl group. wikipedia.org

The stability of the triflate anion means that it is a very weak base, and consequently, an excellent leaving group. masterorganicchemistry.com Good leaving groups are essential for facilitating nucleophilic substitution reactions, as they readily depart from the substrate, lowering the activation energy of the reaction. masterorganicchemistry.com The triflate group is considered one of the best leaving groups in organic chemistry, surpassing other common leaving groups like tosylates and mesylates. masterorganicchemistry.com In kinetic studies of nucleophilic substitution on neopentyl skeletons, triflate was confirmed to be the best leaving group compared to chloride, bromide, iodide, methanesulfonate, and p-toluenesulfonate. nih.gov

Detailed Mechanistic Studies of Specific Reactions

The catalytic prowess of methyl trifluoromethanesulfonate extends to a variety of transformations, most notably the nucleophilic substitution of alcohols. Mechanistic investigations have provided a deeper understanding of its role in these reactions.

Methyl triflate has been identified as an effective catalyst for the direct nucleophilic substitution of the hydroxyl group in various types of alcohols, including benzylic, allylic, propargylic, and tertiary alcohols. researchgate.netacs.orgnih.gov This catalytic activity allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with a broad range of uncharged nucleophiles like 1,3-dicarbonyl compounds, amides, alkynes, and indoles, with water as the only byproduct. researchgate.netacs.orgnih.gov

A key mechanistic finding is that the reaction does not proceed through the direct activation of the alcohol's hydroxyl group by methyl triflate. Instead, a different pathway is operative where the hydroxyl group of the alcohol is first converted to a methoxy (B1213986) ether, generating trifluoromethanesulfonic acid (TfOH) in situ. acs.org This newly formed methoxy ether then undergoes a TfOH-catalyzed nucleophilic substitution reaction with the nucleophile to yield the final product and regenerate methanol (B129727). nih.gov The catalytic cycle is completed by the reaction of methanol with TfOH to regenerate methyl triflate. nih.gov

Optimization of Reaction Conditions for Nucleophilic Substitution
EntrySolventYield (%)
1Hexane5
2DCE40
3DCM35
4Chloroform (B151607)20
5Toluene15
6Nitromethane (B149229)Excellent

Data derived from a study on the catalytic activity of MeOTf in the direct nucleophilic substitution of 1-phenylethanol (B42297) with 1,3-diphenylpropane-1,3-dione. acs.orgnih.gov

The catalytic cycle initiated by methyl triflate provides an indirect yet effective method for the direct substitution of hydroxyl groups in alcohols. researchgate.netacs.org The in situ generation of triflic acid, a superacid, is crucial for activating the intermediate methoxy ether, making it susceptible to nucleophilic attack. wikipedia.orgacs.org This process circumvents the inherently poor leaving group ability of the hydroxide (B78521) ion (OH⁻), which is a significant barrier in traditional alcohol functionalization. researchgate.net The versatility of this protocol is demonstrated by its applicability to a wide range of alcohols, including tertiary butanol, which is prone to elimination reactions under other conditions. nih.gov

The stereochemical and regiochemical outcomes of reactions involving this compound are highly dependent on the nature of the substrate and the reaction conditions. In nucleophilic substitution reactions, particularly those following an SN2 mechanism, an inversion of configuration at a chiral center is typically observed. ochemtutor.com

In the context of electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. wikipedia.org For instance, in the functionalization of tautomerizable heterocycles catalyzed by methyl triflate, the solvent has been shown to play a critical role in determining the regioselectivity of N-functionalization. mdpi.com Density Functional Theory (DFT) studies have been employed to understand the influence of the solvent on the reaction mechanism and the resulting product distribution. mdpi.com For example, the yield of N-functionalized benzoxazolone was found to be highly dependent on the solvent, with chloroform providing a significantly higher yield compared to acetonitrile (B52724) or 1,2-dichloroethane. mdpi.com

N-Functionalization of Tautomerizable Heterocycles

This compound serves as a catalyst in the N-functionalization of tautomerizable heterocycles. This process involves the nucleophilic substitution of the hydroxyl group of alcohols by N-heterocycles, followed by an alkyl group migration to the nitrogen atom. unesp.brresearchgate.net This methodology has been successfully applied to a range of heterocycles including benzoxazolone, benzothiazolethione, indoline (B122111), benzoimidazolethione, and pyridinone derivatives. unesp.brresearchgate.net

Alkyl Group Migration Phenomena

A key step in the N-functionalization of these heterocycles is the migration of an alkyl group from an exocyclic atom (like oxygen or sulfur) to the endocyclic nitrogen atom (X- to N-alkyl group migration, where X = O, S). unesp.brresearchgate.net This rearrangement is a crucial part of the reaction mechanism, leading to the final N-functionalized product. The reaction is catalyzed by this compound. unesp.brresearchgate.net

Solvent Dependency of Reaction Outcomes

The efficiency and outcome of the N-functionalization reaction are highly dependent on the solvent used. unesp.brresearchgate.netmdpi.com For instance, the yield of the N-functionalized product can vary significantly with the choice of solvent. unesp.brresearchgate.net In one study, the product yield was 70% in chloroform, 48% in 1,2-dichloroethane, and 0% in acetonitrile, highlighting the profound impact of the reaction medium. unesp.brresearchgate.net The rate of the Menshutkin reaction, a type of SN2 reaction involving uncharged reactants, is known to increase with solvent polarity. mdpi.com For the functionalization of heterocycles using trifluoromethanesulfonic acid (TfOH), a related Brønsted acid, the yields were also solvent-dependent: 80% in toluene, 70% in chloroform, 48% in dichloroethane, 23% in nitromethane, 20% in diisopropyl ether, and 0% in acetonitrile. mdpi.com Theoretical studies using Density Functional Theory (DFT) with an implicit solvent model have been employed to understand these solvent effects on the reaction's potential energy surface. unesp.brresearchgate.netmdpi.com

Below is a table summarizing the solvent dependency on the yield of N-functionalized heterocycles.

SolventYield (%)
Toluene80
Chloroform70
1,2-Dichloroethane48
Nitromethane23
Diisopropyl ether20
Acetonitrile0
This table is based on data for trifluoromethanesulfonic acid, a related catalyst, and illustrates the significant role of the solvent.

Reactions with Poor Nucleophiles (Aldehydes, Amides, Nitriles)

Methyl triflate is a potent electrophile capable of reacting with a wide array of nucleophiles, including those generally considered to be weak, such as aldehydes, amides, and nitriles. wikipedia.org

The reaction with aldehydes and ketones can lead to the formation of silyl (B83357) enol ethers when trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) is used in the presence of a base. researchgate.net TMSOTf can also be used to protect aldehydes and ketones. chemicalbook.com For example, in the presence of triphenylphosphine (B44618) (PPh3), aldehydes are selectively converted into temporarily protected O,P-acetal type phosphonium (B103445) salts. chemicalbook.comjst.go.jp This allows for subsequent reactions at other carbonyl groups within the molecule. chemicalbook.com

Methyl triflate readily methylates amides. wikipedia.org Lanthanum(III) triflate has been shown to be an effective catalyst for the direct amidation of esters with amines under mild conditions. nih.gov Additionally, the combination of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) can be used for the reductive trifluoromethylation of secondary amides. rsc.org

Nitriles react with methyl triflate to form N-methylnitrilium trifluoromethanesulfonate salts. rsc.org These salts are useful intermediates for synthesizing various compounds, including ketimines, ketones, and different types of heterocyclic salts. rsc.org The reaction is typically carried out by adding the nitrile to methyl triflate, either neat or in a solvent like benzene (B151609). rsc.org However, nitriles with strong electron-withdrawing groups may not react under similar conditions. rsc.org The interaction of acetonitrile with trifluoromethanesulfonic acid can lead to a variety of products, the formation of which is controlled by the reactant ratio. researchgate.net

Glycosylation Reactions Promoted by this compound

This compound and its silyl derivative, TMSOTf, are widely used as promoters in glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and glycoconjugates. researchgate.netresearchgate.nettandfonline.comnih.govcapes.gov.br These promoters activate glycosyl donors, facilitating their coupling with glycosyl acceptors. tandfonline.comcapes.gov.br

One of the most effective methods involves the activation of glycosyl trichloroacetimidates with a Lewis acid like TMSOTf. tandfonline.comcapes.gov.br Thioglycosides are also common glycosyl donors that can be activated by triflate-generating reagents. researchgate.netnih.gov The activation of thioglycosides with a combination of N-trifluoromethylthiosaccharin and catalytic amounts of TMSOTf has been shown to produce glycosides in moderate to excellent yields. researchgate.net

The stereochemical outcome of glycosylation reactions can be influenced by various factors, including the promoter. researchgate.net For instance, this compound-promoted glucosylation in refluxing dichloromethane (B109758) can achieve high α-selectivity. researchgate.net The mechanism of these reactions is often discussed in terms of a shift between SN1 and SN2 pathways, with the formation of glycosyl triflate intermediates being a key feature. nih.gov

Cationic Ring-Opening Polymerization Initiated by this compound

Methyl triflate is a known initiator for the cationic ring-opening polymerization (ROP) of various cyclic monomers, including lactones, lactides, and cyclic carbonates. wikipedia.orgnih.govresearchgate.netacs.orgyoutube.com This process leads to the formation of biodegradable aliphatic polyesters and polycarbonates. wikipedia.orgacs.org

Polymerization of Lactides and Lactones

This compound is one of the few cationic initiators capable of polymerizing lactide to produce polylactic acid (PLA). researchgate.net The polymerization proceeds through triflate ester end-groups, and at temperatures below 100°C, it can yield an optically active polymer without racemization. researchgate.net The chain growth occurs via cleavage of the alkyl-oxygen bond in an SN2 fashion. researchgate.net

Methyl triflate also initiates the living cationic polymerization of other lactones such as β-propiolactone, ε-caprolactone, and glycolide. wikipedia.org The polymerization of ε-caprolactone initiated by methyl triflate is a well-established process. wikipedia.org The polymerization of lactones can also be initiated by other metal triflate complexes. nih.govacs.org The mechanism often involves the coordination of the monomer to the cationic initiator, followed by nucleophilic attack and ring opening. nih.govacs.org

Polymerization of Cyclic Carbonates and Oxazolines

This compound is a highly effective cationic initiator for the ring-opening polymerization (ROP) of cyclic monomers like carbonates and oxazolines. The initiation step involves the methylation of the monomer, creating a cationic propagating species that continues to react with other monomer units.

The cationic ring-opening polymerization of six-membered cyclic carbonates, such as trimethylene carbonate (TMC), initiated by this compound leads to the formation of polycarbonates. The initiation proceeds via methylation of the monomer. However, a significant side reaction in the cationic ROP of cyclic carbonates is decarboxylation, which results in the incorporation of ether linkages into the polymer backbone. rsc.orgdiva-portal.org This process is influenced by reaction conditions and the nature of the initiator. acs.orgacs.org For instance, the use of methyl triflate can lead to polycarbonates with 5-10% ether units due to the elimination of carbon dioxide during polymerization. acs.orgacs.org The decarboxylation can occur through intermolecular or intramolecular attack by the oxide anion at the chain end or from another polymer chain. mdpi.com Studies have shown that this side reaction is thermodynamically and kinetically favored when initiated from the monomer compared to the linear polymer chain. mdpi.com

In contrast, the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines initiated by this compound is a well-established method for producing well-defined poly(2-oxazoline)s. This process is characterized by its living nature, which allows for precise control over the polymer's molecular weight and architecture. ugent.bevt.edu The initiation occurs through the regioselective alkylation of the nitrogen atom in the oxazoline (B21484) ring, forming a cationic oxazolinium species. nih.gov Propagation then proceeds via the nucleophilic attack of a monomer on this active chain end. ugent.be

Formation of Nitrilium and Tetrazolium Salts

This compound is utilized in the synthesis of reactive intermediates such as nitrilium salts, which can then be converted to other heterocyclic compounds like tetrazolium salts.

The reaction of a nitrile with this compound results in the formation of an N-methylnitrilium trifluoromethanesulfonate salt. This occurs through the electrophilic attack of the methyl group from methyl triflate onto the lone pair of electrons of the nitrile's nitrogen atom. The high reactivity of methyl triflate makes this a facile process.

These N-alkylnitrilium salts are valuable precursors for the synthesis of tetrazoles and tetrazolium salts. The formation of a tetrazole ring from a nitrile and an azide (B81097) is a well-known [3+2] cycloaddition reaction. youtube.comresearchgate.net When an N-alkylnitrilium salt reacts with an azide anion (from a source like sodium azide), a cycloaddition occurs. The azide anion attacks the electrophilic carbon of the nitrilium ion. The subsequent cyclization leads to the formation of a 1,4-disubstituted tetrazole ring, which, being permanently cationic, is a tetrazolium salt. While the direct cycloaddition of azides to nitriles often requires catalysts like Lewis or Brønsted acids to activate the nitrile, the pre-formation of the highly reactive nitrilium salt with this compound facilitates the subsequent reaction with the azide nucleophile. youtube.comacs.org

Kinetic Studies of this compound Reactions

The kinetics of reactions initiated by this compound have been the subject of detailed studies, particularly in the context of polymerization. These investigations provide valuable insights into the reaction rates and mechanisms.

Kinetic studies of the cationic ring-opening polymerization of 2-oxazolines have systematically compared the performance of different initiators. These studies reveal that the reactivity of the initiator, and consequently the rates of both initiation and propagation, are highly dependent on the leaving group. The general order of reactivity for the leaving group/counterion is tosylate < nosylate (B8438820) < triflate. ugent.be This trend indicates that methyl triflate is one of the most reactive and efficient initiators for the CROP of 2-oxazolines, leading to fast initiation and propagation. ugent.be

For the polymerization of 2-ethyl-2-oxazoline (B78409) (EtOx) in acetonitrile at 80°C, the polymerization rates show only minor differences when initiated with methyl tosylate (MeOTs), methyl nosylate (MeONs), and methyl triflate (MeOTf), suggesting very fast initiation for all three. ugent.be However, when using ethyl-based initiators, the difference becomes more pronounced, with ethyl triflate (EtOTf) showing the highest propagation reactivity. ugent.be

A study investigating the CROP of 2-ethyl-2-oxazoline in the "green" solvent dihydrolevoglucosenone (DLG) at different temperatures provided specific rate constants. At 90°C, the propagation rate constant (k_p) for the polymerization initiated with methyl triflate was found to be 6.7 × 10⁻³ L·mol⁻¹·s⁻¹. nih.govresearchgate.net When the temperature was lowered to 60°C, the k_p decreased significantly to 0.5 × 10⁻³ L·mol⁻¹·s⁻¹. nih.govresearchgate.net These findings highlight the strong influence of both the initiator and the reaction temperature on the polymerization kinetics.

Table 1: Propagation Rate Constants (k_p) for the Polymerization of 2-Ethyl-2-Oxazoline (EtOx) Initiated by this compound (MeOTf) in Dihydrolevoglucosenone (DLG)

Temperature (°C)k_p (L·mol⁻¹·s⁻¹)Reference
906.7 x 10⁻³ nih.govresearchgate.net
600.5 x 10⁻³ nih.govresearchgate.net

Table 2: Comparison of Initiator Reactivity in the CROP of 2-Oxazolines

Initiator Leaving Group/CounterionGeneral Reactivity OrderReference
TosylateLow ugent.be
NosylateMedium ugent.be
TriflateHigh ugent.be

Advanced Applications of Methyl Trifluoromethanesulfonate in Organic Synthesis

Synthesis of Complex Organic Molecules

Methyl triflate's high reactivity makes it an invaluable tool in the synthesis of intricate organic molecules, including natural products and pharmaceutical intermediates. researchgate.netwikipedia.org Its capacity to methylate even weakly nucleophilic functional groups is a significant advantage in multistep synthetic sequences. wikipedia.org

Preparation of Methylated Compounds and Pharmaceutical Intermediates

Methyl trifluoromethanesulfonate (B1224126) is a potent methylating agent for a wide range of functional groups, including those that are poor nucleophiles like aldehydes, amides, and nitriles. wikipedia.org This reactivity is crucial in the synthesis of pharmaceutical intermediates and other complex molecules where the introduction of a methyl group is a key step. For instance, it is utilized in the methylation of polysaccharides under mild basic conditions, a critical process for modifying biomolecules in pharmaceutical research. The compound's ability to convert amines into methyl ammonium (B1175870) triflates facilitates further synthetic transformations, making it a cornerstone in many synthetic pathways. nih.gov

The process of methylation is fundamental in medicinal chemistry, as the addition of a methyl group can significantly alter a molecule's biological activity. Methyl triflate's effectiveness as a methylating agent is highlighted by its ability to be used in the synthesis of various pharmaceutical and agrochemical compounds. nih.gov For example, it has been employed in the synthesis of 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, a compound with potential applications in pharmaceuticals and materials science. nih.gov

The following table provides examples of substrates that can be methylated using methyl trifluoromethanesulfonate:

Substrate ClassFunctional GroupProduct
Alcohols-OHMethyl ethers
Amines-NH2, -NHRMethylated amines, Methyl ammonium triflates
Carboxylic Acids-COOHMethyl esters
Polysaccharides-OHMethylated polysaccharides
Aldehydes-CHO---
Amides-CONH2, -CONHRN-methylated amides
Nitriles-CN---

Construction of C-C, C-N, and C-O Bonds

Recent research has demonstrated the catalytic activity of this compound in the direct nucleophilic substitution of alcohols, providing an alternative pathway for the construction of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.gov This methodology allows for the reaction of benzylic, allylic, propargylic, and tertiary alcohols with a variety of uncharged nucleophiles such as 1,3-dicarbonyl compounds, amides, alkynes, and indoles. nih.gov A key advantage of this protocol is the formation of water as the sole byproduct under mild, metal-free conditions. nih.gov

This catalytic approach has been successfully applied to generate a range of functionalized compounds. For example, the reaction of various alcohols with 1,3-dicarbonyl compounds in the presence of a catalytic amount of methyl triflate leads to the formation of new C-C bonds, producing functionalized 1,3-dicarbonyl compounds in excellent yields. researchgate.net Similarly, the reaction with amides, alkynes, and indoles results in the formation of new C-N and C-C bonds, respectively. nih.govresearchgate.net

Synthesis of Heterocyclic Compounds

This compound plays a significant role in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.net Its ability to act as a potent methylating agent is often exploited in the final steps of synthesis to introduce a methyl group onto a nitrogen or oxygen atom within the heterocyclic ring. wikipedia.org

This compound has been utilized in the regioselective N-functionalization of various tautomerizable heterocycles. researchgate.net A catalytic strategy has been developed that combines the direct nucleophilic substitution of alcohols with a subsequent alkyl group migration from an oxygen or sulfur atom to a nitrogen atom. researchgate.net This method provides access to N-functionalized benzoxazolones, benzothiazolethiones, indolinones, benzoimidazolethiones, and pyridinones. researchgate.net

For instance, in the synthesis of N-methylpyridinium salts, methyl triflate in dioxane has been identified as an effective reagent for the selective N-methylation of the pyridine (B92270) ring. researchgate.net This approach often involves the use of a proton as a protecting group for other reactive sites, such as a tertiary amino group, to ensure selective methylation of the pyridine nitrogen. nih.gov

The synthesis of indoline (B122111) derivatives can be achieved through various methods, including the C-H alkylation of indolines with aryl aldehydes, a transformation that can be promoted by agents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.net While not directly using methyl triflate as a catalyst, this highlights the reactivity of the indoline core. Methyl triflate is a well-established reagent for the N-methylation of indoles and other N-H heteroaromatic compounds, typically in the presence of a base like potassium tert-butoxide in a solvent such as DMF.

In the case of benzothiazole (B30560) derivatives, while direct synthesis from 2-aminothiophenol (B119425) and aldehydes can be catalyzed by zinc triflate, the functionalization of the benzothiazole core often involves methylation. researchgate.net

The following table summarizes the types of heterocyclic derivatives synthesized using methodologies involving this compound:

Heterocyclic CoreDerivative TypeKey Transformation
BenzoxazoloneN-functionalizedMeOTf-catalyzed substitution and alkyl migration
BenzothiazolethioneN-functionalizedMeOTf-catalyzed substitution and alkyl migration
IndolineN-methylatedN-methylation of the indoline nitrogen
BenzoimidazolethioneN-methylatedN-methylation of the imidazole (B134444) nitrogen
PyridinoneN-benzylBase-promoted reaction with p-quinone methides

This compound has been successfully employed as a catalyst in the one-pot synthesis of structurally important 4H-chromene derivatives. nih.govresearchgate.net This protocol involves the reaction of 2-hydroxybenzyl alcohols with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net The reaction proceeds through a tandem benzylation-cyclization-dehydration sequence, furnishing the desired chromene structures. researchgate.net

Furthermore, the catalytic activity of methyl triflate extends to the synthesis of 1H-indene derivatives. researchgate.net These are synthesized in a one-pot reaction where benzylic alcohols react with internal alkynes. researchgate.net This method provides an efficient and atom-economical route to these valuable carbocyclic systems.

Derivatization for Analytical Methods

Chemical derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), to enhance the volatility, thermal stability, and detectability of analytes. rsc.org this compound is recognized as a powerful methylating agent for this purpose. wikipedia.org

It is particularly useful for the derivatization of compounds containing active hydrogen atoms, such as those found in amines and acidic hydroxyl groups. The conversion of these functional groups into their corresponding methyl derivatives often improves chromatographic peak shape and sensitivity. For example, methyl triflate is used for the conversion of amines to methyl ammonium triflates, which can be more amenable to GC analysis. wikipedia.org

A specific application of this compound in analytical derivatization is in the detection of trace genotoxic impurities in pharmaceuticals. A method has been developed for the quantitative determination of methyl and ethyl trifluoromethanesulfonate residues by derivatizing them with an alcohol, which acts as both a solvent and a derivatizing reagent. nih.gov This approach avoids the use of complex derivatization reagents, thereby improving the specificity and accuracy of the detection method. nih.gov The derivatization reaction is typically mild, rapid, and complete, making it suitable for quality control in bulk drug manufacturing. nih.gov For instance, a method for detecting trace amounts of this compound involves dissolving the sample in an alcohol like isopropanol (B130326), followed by GC-MS analysis of the resulting ether derivative (e.g., methyl isopropyl ether). nih.gov

The following table outlines the use of this compound in analytical derivatization:

Analytical TechniquePurpose of DerivatizationAnalyte Functional GroupsDerivative Formed
Gas Chromatography (GC)Increase volatility, improve peak shapeAmines, acidic hydroxylsMethylated amines, methyl ethers
Gas Chromatography-Mass Spectrometry (GC-MS)Enhance detectability, improve specificityAmines, trifluoromethanesulfonate residuesMethyl ammonium triflates, methyl ethers

Radiochemistry and Positron Emission Tomography (PET)

The short half-life of positron-emitting isotopes, such as Carbon-11 (B1219553) (t½ ≈ 20.4 minutes), necessitates rapid and highly efficient chemical reactions for the synthesis of radiolabeled molecules. researchgate.net Methyl triflate, especially its isotopically labeled form [¹¹C]methyl triflate, has become an indispensable reagent in this field due to its superior reactivity compared to other methylating agents like [¹¹C]methyl iodide. researchgate.netumich.edu This enhanced reactivity often leads to higher yields and shorter reaction times, which are critical factors in radiopharmaceutical production. researchgate.net

[¹¹C]Methyl triflate is a go-to methylating agent for introducing the Carbon-11 isotope into a wide array of organic molecules. scholaris.canih.gov The process typically begins with the production of [¹¹C]carbon dioxide or [¹¹C]methane in a cyclotron. researchgate.netnih.gov These primary precursors are then converted into more reactive secondary labeling agents. A common method to synthesize [¹¹C]methyl triflate involves passing gaseous [¹¹C]methyl iodide over a heated column containing silver triflate immobilized on graphitized carbon. researchgate.netresearchgate.nete-century.us

The resulting [¹¹C]methyl triflate is a highly potent electrophile that can efficiently methylate a variety of nucleophiles, including amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively. scholaris.canih.gov This versatility has made it a cornerstone in the synthesis of numerous Carbon-11 labeled compounds for research and clinical applications. researchgate.netresearchgate.net More than three-quarters of all PET tracers developed for first-in-human studies have been synthesized using ¹¹C-methylation with either [¹¹C]methyl iodide or [¹¹C]methyl triflate. scholaris.ca

The primary application of these ¹¹C-labeled compounds is as radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and quantify biochemical processes in living organisms. wikipedia.org By incorporating a positron-emitting ¹¹C atom, the synthesized molecules can be tracked within the body, providing real-time information on physiological and pathological processes at the molecular level.

The high reactivity of [¹¹C]methyl triflate is particularly advantageous for labeling sensitive substrates or for reactions that are sluggish with less reactive agents. umich.edu This allows for the reliable and often automated production of high-purity radiotracers suitable for human injection. nih.gov The development and broad application of [¹¹C]methyl triflate have significantly expanded the range of biological targets that can be studied with PET, facilitating drug development and the diagnosis of various diseases. researchgate.net

A landmark application of [¹¹C]methyl triflate in neurological research is the synthesis of Pittsburgh Compound B, or [¹¹C]PiB. wikipedia.orgnih.gov [¹¹C]PiB was the first radiotracer developed that can specifically bind to and visualize β-amyloid plaques in the brains of living individuals—a hallmark pathology of Alzheimer's disease. nih.govresearchgate.net

Research Findings on [¹¹C]PiB Synthesis

Parameter[¹¹C]Methyl Iodide Method[¹¹C]Methyl Triflate Method
Precursor 6-MOMO-BTA-0 (protected)6-OH-BTA-0 (unprotected)
Additional Step Acid hydrolysis for deprotectionNot required
Synthesis Time LongerSignificantly reduced
Radiochemical Yield LowerImproved
Key Advantage Original established methodHigher efficiency, simpler process

Polymer Chemistry Applications

This compound's utility extends into polymer science, where its powerful electrophilic character is harnessed to initiate polymerizations and to synthesize key components for advanced materials like ionic liquids and polymer electrolytes.

Ionic liquids (ILs) are salts with melting points below 100°C, and those containing the triflate ([OTf]⁻) anion are of particular interest due to their high thermal and hydrolytic stability. mdpi.comresearchgate.net Methyl triflate provides a direct and efficient route to synthesize these materials. A common and clean synthesis method involves the direct alkylation of organic bases, such as amines, phosphines, or N-heterocyclic compounds, with this compound. mdpi.comresearchgate.netnih.gov

This reaction is advantageous as it can be performed without a solvent and does not produce inorganic salt byproducts, which often complicate purification in other methods like metathesis reactions. mdpi.comnih.gov The resulting triflate-based ionic liquids are used as high-stability reaction media for organic synthesis and polymerization, and as electrolytes in electrochemical devices. mdpi.comresearchgate.net

Ionic Liquids Synthesized via Methyl Triflate Alkylation

Cation BaseResulting Ionic Liquid Cation
PyridineN-Methylpyridinium
N-methylimidazole1,3-Dimethylimidazolium
N-methylpyrrolidineN-Butyl-N-methylpyrrolidinium
1,2,3-Triazole1,3-Dimethyl-1,2,3-triazolium

In the quest for safer and more efficient energy storage, solid polymer electrolytes (SPEs) are being developed as a replacement for the flammable liquid electrolytes used in conventional lithium-ion batteries. rsc.orgrsc.org this compound plays a role as an initiator in creating the polymer backbones for these electrolytes.

Methyl triflate is known to initiate the living cationic polymerization of various monomers, including lactones (e.g., ε-caprolactone), cyclic carbonates, and 2-alkyl-2-oxazolines. wikipedia.org This polymerization method allows for the creation of well-defined polymer architectures that can serve as the solid matrix for an electrolyte. These polymers can then be combined with lithium salts, often lithium trifluoromethanesulfonate (LiTf) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), to form a solid-state electrolyte that conducts lithium ions. researchgate.net The triflate anion is valued in these systems for its stability and its ability to dissociate from the lithium cation, facilitating ionic conductivity. The development of such polymer electrolytes is a key step toward creating high-energy-density, long-lasting, and sustainable solid-state batteries. rsc.orgrsc.org

Modification of Polymers and Enhanced Functionalities

The modification of polymers is a critical area of materials science, aimed at enhancing their intrinsic properties or introducing new functionalities. This compound serves as a key reagent in this field, particularly for initiating cationic polymerization and for the post-polymerization functionalization of polymers.

Methyl triflate is effective in initiating the living cationic polymerization of various monomers. wikipedia.org This includes lactones such as lactide, β-propiolactone, and ε-caprolactone, as well as glycolide, to form polyesters. wikipedia.org Cyclic carbonates and 2-alkyl-2-oxazolines can also be polymerized using methyl triflate to yield polycarbonates and poly(2-alkyloxazoline)s, respectively. wikipedia.org The living nature of these polymerizations allows for precise control over the molecular weight and architecture of the resulting polymers, leading to materials with tailored properties.

Post-polymerization modification is another strategy to introduce specific functionalities onto a polymer backbone. This approach allows for the alteration of a polymer's surface properties or the attachment of bioactive molecules. Methyl triflate can be employed to introduce methyl groups onto existing polymer chains, thereby altering their chemical reactivity and physical characteristics.

A notable application involves the synthesis of sulfonyl (trifluoromethanesulfonyl)imide (STFSI) functionalized (co)polymers. rsc.org In this strategy, STFSI derivatives bearing reactive groups are synthesized and then grafted onto a polymer backbone. rsc.org This method utilizes efficient coupling reactions to create functionalized polymers with potential applications in various advanced materials. rsc.org

Table 1: Polymerization Reactions Initiated by this compound

Monomer ClassSpecific MonomersResulting Polymer
LactonesLactide, β-propiolactone, ε-caprolactone, GlycolidePolyesters
Cyclic CarbonatesTrimethylene carbonate, Neopentylene carbonatePolycarbonates
2-Alkyl-2-oxazolines2-Ethyl-2-oxazoline (B78409)Poly(2-alkyloxazoline)s

This table summarizes the types of monomers that can be polymerized using this compound as an initiator.

Agrochemical and Fine Chemical Production

The synthesis of agrochemicals and fine chemicals often requires highly efficient and selective chemical transformations. This compound's potent alkylating nature makes it a valuable tool in the production of these specialized molecules. google.com Its high reactivity, which surpasses that of traditional alkylating agents like alkyl chlorides or alkyl sulfonates, allows for the methylation of a wide array of functional groups under mild conditions. google.com

In the context of fine chemical production, methyl triflate is used to introduce methyl groups into complex organic molecules, a crucial step in the synthesis of many pharmaceutical intermediates and other high-value compounds. innospk.com The fluorine-containing nature of methyl triflate is also significant, as the incorporation of fluorine can dramatically alter the biological activity and properties of a molecule, a desirable feature in both agrochemical and pharmaceutical research. innospk.com

While specific examples in large-scale agrochemical production are proprietary, the principles of its application are clear. The ability to methylate a variety of substrates efficiently and cleanly is a significant advantage in multistep syntheses, contributing to higher yields and purities of the final products.

Protecting Group Chemistry (Alcohols and Amines)

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. youtube.commasterorganicchemistry.com this compound is utilized in certain protection and deprotection schemes, particularly for its ability to methylate N-heterocycles. wikipedia.org

While not a standard protecting group itself, its powerful methylating ability can be exploited in specific contexts. For instance, the methylation of a sensitive nitrogen-containing heterocycle can alter its reactivity, effectively protecting it from subsequent reaction conditions. wikipedia.org This methylated intermediate can then be carried through several synthetic steps before the methyl group is removed to regenerate the original functionality.

More commonly, reagents similar in reactivity or application are used for direct protection. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) is used to protect alcohols by forming silyl (B83357) ethers. wikipedia.orgorganic-synthesis.com This protection strategy is effective because the resulting silyl ether is stable under many reaction conditions but can be easily removed when needed. libretexts.org

Methyl triflate is also used in the conversion of amines to their corresponding methyl ammonium triflates. innospk.comsigmaaldrich.com This transformation can serve as a method of protection or to facilitate subsequent reactions. innospk.comsigmaaldrich.com The resulting ammonium salt has different solubility and reactivity profiles compared to the parent amine, which can be advantageous in a synthetic sequence.

Spectroscopic and Computational Analysis of Methyl Trifluoromethanesulfonate Systems

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool to model and predict the behavior of chemical systems, including those involving methyl trifluoromethanesulfonate (B1224126). A variety of methods are employed to investigate its properties and reactions in silico.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study reactions catalyzed by methyl trifluoromethanesulfonate, providing insights into reaction mechanisms and solvent effects. conicet.gov.ar The choice of the functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional, which is a hybrid functional, combined with Pople-style basis sets like 6-311++G(d,p), has been employed in these studies. conicet.gov.aruni-muenchen.de This combination is known to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, are used to perform these optimizations. conicet.gov.arreadthedocs.io The optimized geometry represents the most stable conformation of the molecule in the gas phase, which can then be used for further calculations. Harmonic vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). conicet.gov.arwikipedia.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G level)*

ParameterAtom Pair/Trio/QuartetValue
Bond Lengths (Å)
C-S1.83
S-O11.60
S=O21.45
S=O31.45
C-F11.35
C-F21.35
C-F31.35
O1-C(H3)1.45
Bond Angles (°) **
C-S-O1101.5
C-S=O2115.0
O1-S=O2105.0
O2-S=O3123.0
F1-C-F2108.5
F1-C-S111.0
S-O1-C(H3)118.0
Dihedral Angles (°) **
C-S-O1-C(H3)180.0

Note: The data in this table is illustrative and based on typical values for similar bonds. Actual calculated values can vary depending on the level of theory and basis set used.

The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants and products) which correspond to minima, and transition states, which are saddle points connecting the minima. q-chem.com For reactions involving this compound, PES analysis helps to elucidate the reaction mechanism and determine the energy barriers for different reaction pathways. conicet.gov.ar

A common technique is a "relaxed" PES scan, where one or more geometric parameters, such as a dihedral angle, are systematically varied, and at each step, the remaining degrees of freedom are optimized. nih.gov This allows for the mapping of the energy profile along a specific reaction coordinate, such as the rotation around the C-O bond in this compound.

Table 2: Illustrative Potential Energy Surface Scan Data for the C-S-O-C Dihedral Angle of this compound

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
304.1
601.5
900.5
1201.8
1503.5
1804.0

Note: This table presents hypothetical data to illustrate the concept of a PES scan. The energy values represent the relative energy compared to the most stable conformation.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. conicet.gov.arwikipedia.org This analysis is crucial for confirming that a calculated transition state indeed connects the desired reactants and products of a reaction. conicet.gov.ar For reactions where this compound acts as a catalyst or reactant, IRC calculations are performed to verify the computed reaction pathways. conicet.gov.arwikipedia.org The analysis starts from the geometry of the transition state and proceeds in both forward and reverse directions along the reaction path.

Chemical reactions are often significantly influenced by the solvent. Implicit solvent models, also known as continuum models, are a computationally efficient way to account for these effects. chemrxiv.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. ccu.edu.tw The Solvation Model based on Density (SMD) is a widely used implicit solvent model that has been applied in studies of reactions involving this compound. conicet.gov.arwikipedia.org The SMD model calculates the free energy of solvation, which is the free energy change associated with transferring a solute from the gas phase to the solvent. nih.gov This allows for the computation of reaction profiles and energy barriers in different solvents, providing insights into solvent-dependent reaction yields and mechanisms. conicet.gov.ar The accuracy of the SMD model can vary depending on the system and the level of theory used, with reported mean unsigned errors for neutral molecules often in the range of 0.6-1.0 kcal/mol for certain basis sets. nih.govresearchgate.net

DFT calculations can be used to determine various electronic properties that provide insights into the reactivity of a molecule. These global reactivity descriptors are often calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Chemical Potential (μ) : Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO). q-chem.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity Index (N) : Measures the electron-donating ability of a molecule. Several scales exist, and one common approach defines it relative to a reference molecule, often tetracyanoethylene (B109619) (TCE). nih.gov

These properties have been calculated for reaction systems involving this compound to understand the roles of different species in the reaction mechanism. conicet.gov.ar

Table 3: Illustrative Calculated Electronic Properties of this compound

PropertySymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--12.5
LUMO EnergyELUMO--1.0
Chemical Potentialμ(EHOMO + ELUMO) / 2-6.75
Chemical Hardnessη(ELUMO - EHOMO)11.5
Electrophilicity Indexωμ² / (2η)1.98

Note: The values in this table are for illustrative purposes and are based on typical ranges for similar molecules. Actual calculated values depend on the specific level of theory and basis set employed.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for examining the structure and thermomechanical properties of complex chemical systems at an atomic level. nih.govtechnion.ac.il While specific MD studies focusing solely on pure this compound are not extensively detailed in the provided literature, the methodology has been applied to related and more complex systems, demonstrating its utility.

For instance, MD simulations have been used to study the behavior of montmorillonite (B579905) crystals with intercalated poly(ethylene oxide) (PEO) oligomers. nih.govtechnion.ac.il In these simulations, periodic boundary conditions are applied to a cell containing montmorillonite lamellae and PEO macromolecules. nih.gov Such studies analyze how polymer chains arrange themselves within the galleries of the crystal and how these arrangements affect the material's thermal and mechanical properties, such as isothermal linear compressibility and shear moduli, over a range of temperatures. nih.govtechnion.ac.il The results from these simulations show excellent agreement with experimental data from X-ray, neutron, and NMR experiments, validating the accuracy of the force fields used. nih.gov This approach could be similarly applied to understand the bulk properties and intermolecular interactions of this compound in its liquid state or in solution.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for probing the molecular structure and interactions of this compound and its constituent ions. nih.govacs.org These methods are sensitive to changes in bond vibrations that occur as a result of interactions with surrounding solvent molecules or ions.

In solution, the vibrational frequencies of a molecule are influenced by intermolecular interactions. FT-IR spectroscopy is a key technique for studying these phenomena in electrolyte solutions. nih.govresearchgate.net For example, in studies of cobalt(II) trifluoromethanesulfonate in mixed solvents like N,N-dimethylformamide (DMF) and methanol (B129727) (MeOH), the CO and OH stretching bands are analyzed to understand the solvation process. nih.govresearchgate.net By using methods like difference spectra, researchers can determine the number of solvent molecules in the first and second solvation spheres of the cation. nih.gov

The interactions between the trifluoromethanesulfonate (triflate) anion and solvent molecules can also be characterized. nih.gov Studies on related ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethylsulfonate ([EMIm]TfO), show that the interactions between cations, anions, and solvent molecules like water strongly influence the solution's structure and properties. nih.gov

Raman spectroscopy is particularly powerful for investigating ion pairing and the solvation structure of ions in solution. nih.govnih.govresearchgate.netacs.org In solutions containing a salt like lithium trifluoromethanesulfonate, new bands can appear in the Raman spectrum, indicating the formation of solvated ions. researchgate.net The study of lithium and other alkali metal salts with the related bis(trifluoromethanesulfonyl)amide (TFSA⁻) anion provides a clear model for this process. nih.govacs.orgresearchgate.net

As the concentration of a lithium salt increases, the intensity of the Raman band corresponding to the "free" anion decreases, while new bands at higher frequencies appear. acs.org This shift is indicative of the anion binding to the lithium ion. nih.govacs.org By analyzing the changes in band intensity, the number of anions coordinating to each metal ion (the solvation number) can be determined. nih.govresearchgate.net These studies reveal that anions like TFSA⁻ often act as bidentate ligands, coordinating to the metal ion through their oxygen atoms. acs.org

The table below summarizes typical findings from Raman spectroscopy on the solvation of alkali metal ions by the TFSA⁻ anion, a close structural relative of the triflate anion.

Alkali Metal IonSolvation Number (Anions per Ion)Proposed Coordination NumberKey Observation
Li⁺~2.04Appearance of new Raman band at higher frequency. nih.govresearchgate.net
Na⁺~2.96Appearance of new Raman band at higher frequency. nih.gov
K⁺~3.26Shift in single Raman band. nih.gov
Cs⁺~3.98Shift in single Raman band. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying this compound, offering insights into reaction kinetics and the structure of products and intermediates. chemicalbook.com Both ¹H and ¹⁹F NMR are particularly useful due to the composition of the molecule. nih.govresearchgate.net

Real-time NMR spectroscopy can be employed to monitor the progress of chemical reactions, including methylation. researchgate.netnih.govnih.gov By acquiring a series of spectra over time, the consumption of reactants and the formation of products can be quantified. For instance, in enzymatic methylation studies, the transfer of a ¹³C-labeled methyl group from a cofactor to a substrate can be followed by monitoring the appearance of distinct signals in 2D HSQC experiments. researchgate.netnih.govnih.gov The resulting progress curves can be fitted to kinetic models to determine reaction rates. researchgate.netnih.gov

In palladium-catalyzed coupling reactions involving vinyl triflates, the reaction yield can be determined by ¹H NMR using an internal standard, providing a way to assess the reaction's efficiency and optimize conditions. acs.org Kinetic isotope effect experiments, also monitored by NMR, can help elucidate the rate-determining step of a reaction mechanism. acs.org Similarly, the progress of reactions involving trifluoromethanesulfonic acid, the parent acid of methyl triflate, can be followed by recording ¹H NMR spectra at different time points. rsc.org

NMR spectroscopy is indispensable for the structural elucidation of reaction products and intermediates involving the triflate group. The ¹⁹F NMR spectrum is particularly informative, as the fluorine atoms provide a sensitive probe with a large chemical shift dispersion and minimal background signals. nih.govnih.gov

In reactions involving triflate-containing metal complexes, ¹⁹F NMR can distinguish between free and coordinated triflate anions. wiley-vch.de For example, a free triflate anion might show a signal around -79 ppm, while a coordinated one appears at a slightly different chemical shift, such as -77 ppm. wiley-vch.de The technique is also powerful for identifying transient species. For instance, the appearance of free triflic acid at approximately 12 ppm in the ¹H NMR spectrum can signal a deprotonation/reprotonation sequence in a reaction mechanism. wiley-vch.de

A clear example of using NMR for structural characterization is the reaction of Donor-Acceptor Stenhouse Adducts (DASA) with trifluoromethanesulfonic acid. rsc.org The conversion of the starting material to a cyclized product can be cleanly monitored by ¹H NMR. rsc.org

The table below shows a representative example of ¹H NMR chemical shift changes upon reaction of a DASA with trifluoromethanesulfonic acid (TfOH). rsc.org

CompoundSelected ProtonChemical Shift (δ, ppm)
DASA 1a (Starting Material)OH12.50
H37.28
H77.07
H46.10
Cyclized Product (1b-H⁺)NH~9.5 (broad)
H3~8.0
H7~7.8
H4~6.5

Quantitative Analysis of Derivatives

The quantitative analysis of this compound is often performed after its conversion to a more stable and detectable derivative. This derivatization is a crucial step, particularly for trace analysis in complex matrices like pharmaceutical substances.

One established method involves the derivatization of methyl triflate with an alcohol, such as n-butanol or isopropanol (B130326). google.compatsnap.com In this process, the highly reactive methyl triflate reacts with the alcohol to form a stable ether derivative. For instance, when n-butanol is used as the derivatizing agent in the presence of a cosolvent like dimethyl sulfoxide (B87167), this compound is converted to methyl n-butyl ether. google.com Similarly, dissolving the sample in isopropanol can serve as both the solvent and the derivatizing agent. patsnap.com

Following derivatization, quantitative analysis is typically carried out using chromatographic techniques. A standard curve is constructed by preparing a series of standard solutions with known concentrations of the triflate. google.com These standards are subjected to the same derivatization and analysis process as the sample. By measuring the mass spectrum signal peak area of the resulting derivative, a calibration curve can be plotted, correlating the peak area to the concentration of the standard solution. google.com This curve is then used to determine the concentration of the triflate in the original sample based on the peak area of its derivative. patsnap.com This methodology has been shown to be simple, efficient, accurate, and reliable for determining trace levels of genotoxic impurities in drugs. google.com

Research has also explored the catalytic activity of this compound (MeOTf) to generate a variety of functionalized derivatives. researchgate.net While these studies primarily focus on synthetic applications, they provide extensive data on reaction yields, which is a form of quantitative analysis. For example, MeOTf has been used to catalyze the reaction of alcohols with 1,3-dicarbonyl compounds, leading to new C-C bond formation with excellent yields, often between 91-100%. researchgate.net

Table 1: Yields of 1,3-Dicarbonyl Derivatives Synthesized using MeOTf Catalyst researchgate.net

Reactants (Alcohol + 1,3-Dicarbonyl Compound) Product Yield (%)
1-Phenylethan-1-ol + Acetylacetone 3-(1-Phenylethyl)pentane-2,4-dione 91
1-Phenylethan-1-ol + Benzoylacetone 1-Phenyl-3-(1-phenylethyl)butane-1,3-dione 100
1-Phenylethan-1-ol + Pentane-2,4-dione 3-(1-Phenylethyl)pentane-2,4-dione 98

Table is based on data from a study on the catalytic activity of MeOTf in direct nucleophilic substitution of alcohols. The reaction conditions were: alcohol (1 equiv), 1,3-dicarbonyl compound (1.2 equiv), MeOTf (20 mol %), in nitromethane (B149229) (0.3 M) at room temperature for 2 hours. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of this compound, especially for detecting it at trace levels. google.compatsnap.com The high sensitivity and specificity of mass spectrometry make it ideal for identifying and quantifying this compound, which is often considered a genotoxic impurity in pharmaceutical products. google.com

For analyses involving liquid chromatography coupled with mass spectrometry (LC-MS), the choice of mobile phase additives is critical. For instance, if phosphoric acid is used in the mobile phase for an HPLC separation, it should be substituted with a more volatile acid like formic acid to ensure compatibility with the mass spectrometer. sielc.com

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Trace Analysis

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the trace analysis of this compound. google.cominnovatechlabs.comfilab.fr This method involves analyzing the vapor phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial. innovatechlabs.comresearchgate.net This approach offers several advantages, including high sensitivity, minimal sample preparation, and the ability to analyze a wide range of sample matrices. innovatechlabs.comfilab.fr

In a typical HS-GC-MS method for this compound, the sample is placed in a headspace vial with a derivatizing agent, such as n-butanol, and a cosolvent. google.com The vial is sealed and heated, allowing the volatile derivative (e.g., methyl n-butyl ether) to partition into the headspace. google.comfilab.fr An aliquot of the headspace gas is then automatically injected into the gas chromatograph. google.cominnovatechlabs.com

The GC column separates the components of the vapor sample. innovatechlabs.com A specific set of chromatographic parameters is used to achieve good separation and peak shape. google.com Following separation, the components enter the mass spectrometer, which provides identification and quantification. filab.fr This technique avoids the injection of non-volatile matrix components, which protects the analytical column and improves the robustness of the method. google.com The result is a highly sensitive and specific analysis with fast peak appearance and good separation. google.com

Table 2: Example HS-GC-MS Parameters for this compound Analysis google.com

Parameter Value
Derivatization Agent n-Butanol
Cosolvent Dimethyl sulfoxide
GC System Agilent 7697A-7890B-5977B
Chromatographic Column DB-WAX UI, 30m × 0.25mm × 0.25µm
Injection Port Temperature 200 °C

| Oven Program | Hold at 40 °C for 4 min, then ramp to 210 °C at 15 °C/min |

Quantification Ion Determination

A critical step in developing a quantitative mass spectrometry method is the selection of a suitable quantification ion. google.com This ion should be unique to the target analyte or its derivative and provide a strong, consistent signal with minimal interference from the sample matrix or reagent blanks. google.com

In the HS-GC-MS analysis of this compound, quantification is performed on its derivative. For the derivative methyl n-butyl ether, formed by the reaction of methyl triflate with n-butanol, the mass spectrum is analyzed to identify the most suitable ion. google.com By examining the mass spectrum response and potential interferences, the quantification ion for methyl n-butyl ether has been determined to be 56 m/z. google.com This ion is selected because it exhibits the largest response in the mass spectrum and is free from interference from the reagent blank, ensuring accurate and reliable quantification. google.com

Safety and Environmental Considerations in Advanced Research Settings

Hazard Analysis and Risk Assessment in Laboratory Practice

A comprehensive hazard analysis and risk assessment are crucial before handling methyl trifluoromethanesulfonate (B1224126). orgsyn.org This involves evaluating the potential risks associated with its toxicity, reactivity, and the specific experimental conditions. orgsyn.orgscbt.com

Methyl trifluoromethanesulfonate is structurally similar to methyl fluorosulfonate (FSO₂OCH₃), a compound notorious for its high toxicity. wikipedia.orgwikipedia.org Several fatal industrial accidents have been attributed to methyl fluorosulfonate, which has a reported LC50 (rat, 1 hour) of approximately 5 ppm, comparable to phosgene. wikipedia.orgwikipedia.org Although no human fatalities have been reported for this compound, it is presumed to have a similar toxicity profile based on available evidence. lifechempharma.comwikipedia.org Both compounds are potent alkylating agents, and their toxicity stems from their ability to methylate biological macromolecules.

Reactions involving this compound are often exothermic, meaning they release a significant amount of heat. chemicalbook.comnoaa.gov This is particularly true for reactions with acids and caustic solutions. chemicalbook.comnoaa.gov The heat generated can be substantial enough to ignite the reaction products if not properly controlled. chemicalbook.comnoaa.gov For instance, the addition of this compound can lead to a noticeable increase in temperature, and adding it in a single portion on a larger scale may be inappropriate. orgsyn.org Therefore, careful temperature regulation is essential to prevent runaway reactions and potential explosions.

Laboratory Safety Protocols and Best Practices

Strict adherence to established safety protocols is paramount when working with this compound to minimize the risk of exposure and accidents. scbt.comfishersci.com

Due to its volatility and high inhalation toxicity, all work with this compound must be conducted in a well-functioning chemical fume hood. orgsyn.orgfishersci.comchemicalbook.com Fume hoods and other local exhaust ventilation systems, such as snorkels, are the primary engineering controls designed to capture and remove hazardous vapors at the source, preventing their release into the laboratory environment. cornell.edugatech.edu It is crucial to ensure the fume hood is operating correctly and to work with the sash at the lowest practical height to maximize containment. cornell.edu

Appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact. scbt.comcoleparmer.com This includes:

Eye Protection: Chemical safety goggles and a full-face shield are essential to protect the eyes from splashes and vapors. scbt.comcoleparmer.com

Gloves: Chemical-resistant gloves, such as elbow-length PVC gloves, should be worn. scbt.com The choice of glove material should be based on its resistance to this compound and the duration of contact. scbt.com

Respiratory Protection: If there is a risk of overexposure, an approved respirator with an appropriate filter cartridge is necessary. scbt.comnih.gov

Table 1: Personal Protective Equipment for Handling this compound

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles and full-face shieldProtects against splashes and vapors scbt.comcoleparmer.com
Hand Protection Chemical-resistant gloves (e.g., elbow-length PVC)Prevents skin contact scbt.com
Body Protection Lab coat, overalls, PVC apronProtects skin from contamination scbt.comcoleparmer.com
Footwear Non-sparking safety footwearRecommended for large-scale use scbt.com
Respiratory Approved respirator with appropriate filterUsed when ventilation is inadequate scbt.comnih.gov

This table is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's safety guidelines for detailed PPE requirements.

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound. scbt.comcoleparmer.com

Handling:

Avoid all personal contact, including inhalation. scbt.com

Use non-sparking tools and ground and bond containers when transferring the material to prevent static discharge. fishersci.comcoleparmer.com

Work in a well-ventilated area, preferably a chemical fume hood. chemicalbook.comcoleparmer.com

Do not eat, drink, or smoke in the work area. fishersci.com

Wash hands thoroughly after handling. coleparmer.com

Storage:

Store in a cool, dry, well-ventilated area designated for flammable liquids. scbt.comcoleparmer.com

Keep containers tightly sealed and protected from physical damage. scbt.comcoleparmer.com

Store away from incompatible materials such as strong oxidizing agents, acids, and bases. scbt.com

The recommended storage temperature is typically between 2-8 °C. chemicalbook.comsigmaaldrich.com

Containers should be clearly labeled. scbt.com

Emergency Response and Spill Cleanup

In the event of a this compound spill, immediate and decisive action is crucial to mitigate risks. The primary steps involve ensuring the safety of all personnel, containing the spill, and decontaminating the affected area.

Immediate Actions:

Evacuation and Alerting: Immediately alert all personnel in the vicinity and evacuate the area. princeton.edu If the spill is significant or involves volatile materials, activate the fire alarm to ensure a full evacuation. smccd.edu

Emergency Services: From a safe location, contact emergency services, providing details about the nature of the chemical, the quantity spilled, and the precise location. smccd.edu

First Aid: Attend to any individuals who may have been exposed. princeton.edu This includes removing contaminated clothing immediately and flushing affected skin or eyes with water for at least 15 minutes. princeton.edusmccd.edu

Spill Containment and Cleanup:

For minor spills, trained personnel equipped with appropriate Personal Protective Equipment (PPE) can manage the cleanup. For major spills, it is essential to await the arrival of professional responders. scbt.com

Cleanup Procedures for Minor Spills:

Remove Ignition Sources: As this compound is flammable, all potential ignition sources must be eliminated from the area. coleparmer.comnoaa.gov

Ventilation: Ensure the area is well-ventilated to disperse vapors. coleparmer.com

Containment: Use inert absorbent materials such as vermiculite, sand, or specialized spill pillows to contain the liquid and prevent it from spreading. coleparmer.comuark.edu Drains should be protected to prevent environmental contamination. scbt.comchemicalbook.com

Absorption: Absorb the spilled material with absorbent paper or other suitable materials. noaa.gov

Collection and Disposal: Place all contaminated materials, including absorbent paper and contaminated clothing, into a sealed, vapor-tight plastic bag for proper disposal as hazardous waste. princeton.edunoaa.gov

Decontamination: The contaminated surface should be washed with ethanol, followed by a soap and water solution. noaa.gov A mild detergent and water can also be used for decontamination. princeton.edu

Interactive Data Table: Spill Cleanup Materials

Chemical SpilledRecommended Cleanup Materials and Neutralizers
Acids, organic Absorb with spill pillow or vermiculite. uark.edu
Bases (caustic alkalis) Neutralize with a weak acid like citric acid, then absorb. uark.edu
Flammable Liquids Use non-sparking tools. Absorb with inert material (e.g., vermiculite, sand). coleparmer.com
This compound Absorb with inert material (vermiculite, sand, or earth). coleparmer.com Use absorbent paper for small spills. noaa.gov

Waste Management and Quenching Procedures

Proper waste management and quenching of this compound are critical to ensure safety and prevent environmental harm. All waste containing this compound must be treated as hazardous. scbt.com

Waste Disposal:

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations for complete and accurate classification. fishersci.com

Contaminated materials from spills, used experimental apparatus, and unreacted this compound must be collected in suitable, closed containers for disposal. scbt.comfishersci.com

It is imperative not to allow wash water from cleaning equipment to enter drains; it should be collected for appropriate treatment before disposal. scbt.com

Recycling may be an option for unused or uncontaminated product, and consultation with the manufacturer or a licensed waste management authority is recommended. scbt.comscbt.com

Quenching Procedures:

Due to its high reactivity, any residual this compound in reaction vessels, syringes, or other equipment must be safely quenched.

Recommended Quenching Agents:

A solution of diethylamine (B46881) or triethylamine (B128534) in dichloromethane (B109758) is effective for quenching syringes, needles, and filtrates. orgsyn.org

For quenching pyrophoric materials in general, isopropanol (B130326) is often used, followed by the slow addition of water. nd.edusarponggroup.com

General Quenching Protocol:

The quenching process should be conducted in a well-ventilated fume hood. orgsyn.org

The vessel containing the residue should be cooled in an ice bath. nd.edu

The quenching agent should be added slowly and carefully to control the reaction. sarponggroup.com

After the initial reaction subsides, the mixture should be allowed to warm to room temperature and stirred for a period to ensure complete reaction. nd.edu

The resulting solution can then be neutralized before being collected for disposal as aqueous waste. nd.edu

Interactive Data Table: Quenching Agents

Reagent to be QuenchedRecommended Quenching Agent
This compound Diethylamine or triethylamine in dichloromethane. orgsyn.org
Pyrophoric Materials (general) Isopropanol, followed by slow addition of water. nd.edusarponggroup.com
Alkali Metals Careful addition to a large quantity of ice. nd.edu

Environmental Fate and Impact Research

The environmental fate of this compound is intrinsically linked to the broader class of fluorinated compounds, which are noted for their persistence.

Biodegradability and Persistence of Fluorinated Compounds

Fluorinated compounds, particularly those with a high degree of fluorination, are generally resistant to biodegradation. nih.govresearchgate.net The strength of the carbon-fluorine bond contributes significantly to their environmental persistence. researchgate.netmdpi.com

Persistence: Many perfluorinated compounds are considered "forever chemicals" due to their extreme persistence in the environment. researchgate.netnih.gov Trifluoromethyl groups, such as the one in this compound, often persist in the environment, even if other parts of the molecule degrade. nih.gov

Biodegradation: While some polyfluorinated compounds can be biodegraded, the process is often slow, occurring over weeks or months, and is limited to a small number of microbial cultures. nih.gov The presence of other functional groups in a molecule can provide an entry point for microbial action, potentially leading to the cleavage of C-F bonds. mdpi.com Research has shown that some fluorinated compounds can be degraded under specific conditions, but complete mineralization is often not achieved. researchgate.net For instance, the trifluoromethoxy group has been identified as a potentially degradable functionality in some surfactant structures. nih.gov

Potential Environmental and Health Impacts

The release of this compound into the environment poses several potential risks.

Environmental Impact: Upon contact with water, this compound hydrolyzes to form triflic acid and methanol (B129727). wikipedia.org Trifluoromethanesulfonic acid (TFMS), the hydrolysis product, has been identified as a persistent and mobile organic chemical in the environment. nih.gov Its persistence raises concerns about its long-term effects on ecosystems. nih.gov

Health Impact: While specific long-term environmental health data for this compound is limited, studies on its hydrolysis product, TFMS, have indicated potential health concerns. Research in mice has shown that exposure to low concentrations of TFMS can lead to disorders in liver lipid metabolism and cause an imbalance in gut microbiota. nih.gov Given that this compound is a potent alkylating agent, its release could pose direct health risks to organisms. wikipedia.org

Mitigation Strategies for Environmental Release

Preventing the environmental release of this compound is paramount. Mitigation strategies focus on containment and proper handling.

Engineering Controls: Implementing robust engineering controls, such as using closed systems for transfers and reactions, can significantly reduce the risk of accidental release. fishersci.com

Spill Prevention and Response: Having a well-defined spill response plan and readily available spill kits is essential. princeton.edu This includes measures to protect drains and prevent runoff into waterways. scbt.com

Waste Management: Strict adherence to hazardous waste disposal regulations is crucial to prevent the introduction of this compound into the environment. scbt.comfishersci.com

Site Management: In larger-scale applications, strategies such as reducing the area of land cleared for operations and stockpiling materials away from sensitive vegetation can minimize environmental disturbance. epa.wa.gov.au For other chemicals, leaving treated soil undisturbed can reduce movement by erosion. fsc.org

Future Research Directions and Emerging Applications

Development of Novel Methylation Methodologies

The development of new methylation methodologies using methyl trifluoromethanesulfonate (B1224126) is an active area of research. While it is a powerful methylating agent, its high reactivity can sometimes lead to challenges in controlling selectivity. wikipedia.org Current research aims to refine reaction conditions and develop new catalytic systems to achieve highly selective methylation of complex molecules.

One promising approach involves the use of a proton as a protecting group to achieve selective N-methylation of pyridine (B92270) rings in the presence of other nucleophilic sites. researchgate.net Studies have identified dioxane as an effective solvent for this type of transformation. researchgate.net

Further research is focused on expanding the scope of substrates that can be effectively methylated. This includes the methylation of poor nucleophiles like aldehydes, amides, and nitriles. wikipedia.orginnospk.com The development of milder reaction conditions is also a key objective to enhance the functional group tolerance of methylation reactions with methyl trifluoromethanesulfonate.

The following table summarizes common methylation reactions using this compound:

Substrate TypeProduct TypeReaction Conditions
AlcoholsMethyl ethersRoom temperature in an anhydrous solvent
AminesMethylated ammonium (B1175870) saltsMild heating with a base fishersci.com
Carboxylic AcidsMethyl estersAnhydrous conditions
PolysaccharidesMethylated polysaccharidesMild basic conditions innospk.com

Exploration of this compound in Catalysis

Recent studies have begun to explore the catalytic activity of this compound itself, moving beyond its traditional role as a stoichiometric reagent. Research has shown that it can catalyze the direct nucleophilic substitution of the hydroxyl group in various alcohols, including benzylic, allylic, propargylic, and tertiary alcohols. researchgate.net This catalytic approach enables the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild, acid-free, and metal-free conditions, with water as the only byproduct. researchgate.net

This catalytic activity has been successfully applied to the one-pot synthesis of biologically significant 4H-chromene derivatives. researchgate.net The established mechanism for this transformation is distinct from other methods and was confirmed through extensive control experiments. researchgate.net The scope of this catalytic system has been demonstrated with a variety of uncharged nucleophiles, such as 1,3-dicarbonyl compounds, amides, alkynes, and indoles, leading to excellent product yields. researchgate.net

The exploration of metal triflates, which share the triflate anion with this compound, in a wide array of synthetic organic transformations further underscores the potential of triflate-based catalysis. researchgate.net These catalysts exhibit strong Lewis acidity and increased tolerance for various functional groups. researchgate.net

Advancements in Radiopharmaceutical Synthesis

A significant and expanding application of this compound is in the field of radiochemistry, particularly for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). wikipedia.org The carbon-11 (B1219553) isotope-labeled version, [¹¹C]this compound ([¹¹C]MeOTf), is a crucial reagent for introducing the short-lived positron-emitting ¹¹C isotope into molecules for in vivo imaging. wikipedia.org

A landmark application of [¹¹C]MeOTf is in the synthesis of Pittsburgh Compound B (PiB), a radiotracer used to visualize β-amyloid plaques in the brains of living individuals, which is critical for Alzheimer's disease research and diagnosis. wikipedia.org

Future advancements in this area will likely focus on:

Developing faster and more efficient labeling procedures: Given the short half-life of ¹¹C, rapid synthesis and purification are paramount.

Expanding the range of radiolabeled molecules: Researchers are continuously working on synthesizing new PET tracers to study a wider variety of biological processes and diseases.

Improving the specific activity of radiopharmaceuticals: This is crucial for obtaining high-quality PET images with minimal radiation dose to the patient.

The synthesis of various radiopharmaceuticals often involves the use of triflate precursors to facilitate the introduction of radionuclides like ¹⁸F. For example, the synthesis of [2-¹⁸F]fluoroestradiol and 2-deoxy-[2-¹⁸F]fluoro-1,3-5-tri-O-benzyol-alpha-D-arabinofuranose utilizes triflate chemistry. iaea.org

New Frontiers in Polymer Science and Materials Chemistry

This compound serves as a versatile tool in polymer science and materials chemistry for modifying and synthesizing polymers. Its high reactivity allows for the introduction of methyl groups into polymer backbones, which can significantly alter their physical and chemical properties, such as hydrophobicity and thermal stability. This modification makes the resulting polymers suitable for specialized applications like advanced coatings and adhesives.

A key application of this compound is as an initiator for living cationic polymerization. wikipedia.org This technique allows for the controlled synthesis of well-defined polymers. It has been successfully used to polymerize various monomers, including:

Lactide and other lactones like β-propiolactone and ε-caprolactone. wikipedia.org

Glycolide. wikipedia.org

Cyclic carbonates such as trimethylene carbonate and neopentylene carbonate, leading to the formation of polycarbonates. wikipedia.org

2-alkyl-2-oxazolines, for instance, 2-ethyl-2-oxazoline (B78409), to produce poly(2-alkyloxazoline)s. wikipedia.org

Future research in this domain is expected to explore the synthesis of novel block copolymers and functional polymers with unique architectures and properties using this compound-initiated polymerization. The ability to precisely control the polymerization process opens up possibilities for creating advanced materials for a wide range of applications, from biomedical devices to electronics.

Computational Design and Prediction of Reaction Outcomes

Computational chemistry is becoming an increasingly indispensable tool for understanding and predicting the outcomes of chemical reactions involving highly reactive species like this compound. Density Functional Theory (DFT) calculations, for example, have been employed to investigate the regioselective N-functionalization of tautomerizable heterocycles using this compound as a catalyst. These computational studies help in elucidating reaction mechanisms and optimizing reaction conditions to achieve high yields and selectivity.

The application of computational models extends to predicting the reactivity of different nucleophiles with this compound, thereby guiding the design of synthetic routes. By simulating reaction pathways and transition states, chemists can anticipate potential side products and devise strategies to minimize their formation.

As computational methods become more powerful and accurate, they will play a more significant role in:

Designing novel catalysts that work in concert with this compound to achieve specific chemical transformations.

Predicting the properties of new polymers and materials synthesized using this compound.

Screening large libraries of potential substrates to identify promising candidates for new reactions.

The integration of computational design with experimental work is expected to accelerate the discovery and development of new applications for this compound.

Sustainable and Green Chemical Processes Utilizing this compound

The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on reducing waste, minimizing energy consumption, and using less hazardous materials. text2fa.irmdpi.com While this compound is a highly reactive and potentially hazardous substance, its efficiency as a methylating agent can contribute to greener processes by enabling reactions to occur under milder conditions and with higher atom economy. wikipedia.org

Future research in this area will likely focus on developing processes that maximize the benefits of this compound's reactivity while minimizing its environmental impact. This includes:

Catalytic Applications: As discussed earlier, using this compound in catalytic amounts rather than as a stoichiometric reagent significantly reduces waste. researchgate.net

Solvent Selection: The choice of solvent can have a major impact on the greenness of a process. researchgate.net Research into using more environmentally friendly solvents, such as renewable solvents or ionic liquids, in conjunction with this compound is an important area of exploration. text2fa.iracs.org

Process Intensification: Designing continuous flow reactors or microreactors for reactions involving this compound can improve safety, efficiency, and control over these highly exothermic reactions. mdpi.com

The development of catalytic systems based on recyclable catalysts, such as silver trifluoromethanesulfonate, which can be used in solvent-free or green solvent systems, exemplifies the move towards more sustainable chemical production. wechemglobal.com These systems offer high reaction selectivity, reduce side reactions, and improve atom utilization. wechemglobal.com

Q & A

Q. What are the critical safety protocols for handling methyl trifluoromethanesulfonate in laboratory settings?

this compound is highly toxic, flammable (flash point: 38°C), and corrosive. Key protocols include:

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors, which can cause acute toxicity (H314, H226) .
  • Store in sealed containers at 2–8°C, away from ignition sources, and ensure proper grounding to avoid static discharge .
  • In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of waste via certified hazardous waste management .

Q. How should this compound be stored to maintain stability?

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and degradation .
  • Avoid exposure to moisture, as it reacts exothermically with water, releasing toxic fumes .
  • Regularly monitor storage conditions using temperature logs and inspect containers for leaks .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}-NMR (90.0% purity threshold) and 19F^{19}\text{F}-NMR (98.0% purity threshold) to verify structural integrity and detect impurities .
  • Gas Chromatography (GC) : Confirm purity ≥98.0% by comparing retention times with reference standards .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., S=O stretching at ~1400 cm1^{-1}) to identify contamination .

Q. What are the primary synthetic applications of this compound in organic chemistry?

  • Methylation Agent : Efficiently transfers methyl groups to nucleophiles (e.g., alcohols, amines) under mild conditions, forming stable triflate leaving groups .
  • Electrophilic Substitution : Used in Friedel-Crafts alkylation for aromatic systems, enabling regioselective methyl group introduction .
  • Polymer Chemistry : Initiates cationic polymerization of olefins and epoxides due to its strong Lewis acidity .

Advanced Research Questions

Q. How does the reaction mechanism of this compound differ in polar vs. nonpolar solvents?

  • In polar aprotic solvents (e.g., DCM, THF) , the triflate anion stabilizes the transition state, accelerating methyl transfer via an SN2S_N2 mechanism .
  • In nonpolar solvents (e.g., toluene) , steric hindrance dominates, favoring SN1S_N1 pathways with carbocation intermediates. Kinetic studies using 13C^{13}\text{C}-labeling can distinguish pathways .
  • Solvent choice impacts byproduct formation: Polar solvents reduce triflic acid accumulation, while nonpolar solvents may require scavengers (e.g., 2,6-di-tert-butylpyridine) .

Q. How can researchers reconcile discrepancies in reported stability data for this compound under varying conditions?

  • Thermal Stability : Decomposes above 99°C (boiling point), but decomposition kinetics vary with trace moisture. Thermogravimetric analysis (TGA) under inert atmospheres provides reproducible data .
  • Hydrolytic Stability : Conflicting half-life values in water (e.g., 30 min vs. 2 hr) arise from pH differences. Controlled studies at pH 7.0 (buffered) show t1/2=45±5t_{1/2} = 45 \pm 5 min .

Q. What advanced analytical techniques complement NMR for characterizing this compound in complex matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., methyl sulfate) via exact mass matching (theoretical m/zm/z 164.10) .
  • X-ray Crystallography : Resolves structural ambiguities in coordination complexes (e.g., with Ag+^+) by analyzing bond lengths and angles .
  • Raman Spectroscopy : Detects hydrolysis products (e.g., triflic acid) in situ without sample destruction .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

  • Temperature Control : Maintain reactions below 40°C to suppress triflate hydrolysis .
  • Scavenging Agents : Add molecular sieves to absorb moisture or employ hindered bases (e.g., 2,6-lutidine) to neutralize triflic acid .
  • Stepwise Quenching : After methylation, immediately quench excess reagent with aqueous NaHCO3_3 to prevent back-reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.